3-Bromopropenyl acetate
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Overview
Description
3-Bromopropenyl acetate is an organic compound with the molecular formula C5H7BrO2. It is a brominated derivative of propenyl acetate and is used in various chemical reactions and industrial applications due to its unique reactivity and properties .
Preparation Methods
3-Bromopropenyl acetate can be synthesized through several methods. One common synthetic route involves the addition of acyl halides to acrolein, followed by bromination. This method provides a straightforward approach to obtaining the compound with high yields . Another method involves the use of Grignard reagents in the presence of copper catalysts to achieve high enantioselectivity and yields .
Chemical Reactions Analysis
3-Bromopropenyl acetate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions with different nucleophiles to form a variety of products.
Addition Reactions: The compound can participate in addition reactions with aldehydes and ketones, often catalyzed by metals such as chromium and zinc.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, it can potentially undergo these reactions under appropriate conditions.
Common reagents used in these reactions include Grignard reagents, zinc, indium, and various metal catalysts . Major products formed from these reactions include allylic alcohols, homoaldol adducts, and other functionalized organic compounds .
Scientific Research Applications
3-Bromopropenyl acetate has several applications in scientific research:
Organic Synthesis: It is used as a precursor in the synthesis of allylic alcohols and other complex organic molecules.
Material Science: The compound is utilized in the preparation of functionalized materials with specific properties.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Catalysis: The compound is employed in catalytic reactions to achieve high regioselectivity and enantioselectivity.
Mechanism of Action
The mechanism of action of 3-bromopropenyl acetate involves its reactivity as a masked homoenolate nucleophile. In the presence of metal catalysts, it can add to aldehydes and ketones to form homoaldol adducts. The molecular targets and pathways involved in these reactions include the formation of organometallic intermediates and subsequent addition to carbonyl compounds .
Comparison with Similar Compounds
3-Bromopropenyl acetate can be compared with other similar compounds such as:
3-Chloropropenyl acetate: Similar in structure but with chlorine instead of bromine.
3-Iodopropenyl acetate: Contains iodine, which can lead to different reactivity and properties.
Allylic acetates: These compounds share the allylic acetate functional group but differ in the halogen substituent.
The uniqueness of this compound lies in its specific reactivity and the ability to form highly functionalized products under mild conditions .
Properties
Molecular Formula |
C5H7BrO2 |
---|---|
Molecular Weight |
179.01 g/mol |
IUPAC Name |
3-bromoprop-1-enyl acetate |
InChI |
InChI=1S/C5H7BrO2/c1-5(7)8-4-2-3-6/h2,4H,3H2,1H3 |
InChI Key |
JJPZBCGMCATWNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC=CCBr |
Origin of Product |
United States |
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